[(1R,2S,4R,8S,9R,11R,12R)-1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate
Description
The compound [(1R,2S,4R,8S,9R,11R,12R)-1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate is a tricyclic diterpenoid derivative characterized by:
- A tricyclo[9.2.1.04,8]tetradecane core with fused oxygen-containing rings (5,14-dioxa).
- Substituents: Two hydroxyl groups (1R,12R), two methyl groups (2S,11R), a methylidene group (C7), and a ketone (C6).
- An ester moiety (2-methylpropanoate) at position C7.
Its physicochemical properties, such as polarity and lipophilicity, are influenced by the dihydroxy groups and ester functionality .
Properties
Molecular Formula |
C19H28O7 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
[(1R,2S,4R,8S,9R,11R,12R)-1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate |
InChI |
InChI=1S/C19H28O7/c1-9(2)16(21)25-13-7-18(5)14(20)8-19(23,26-18)10(3)6-12-15(13)11(4)17(22)24-12/h9-10,12-15,20,23H,4,6-8H2,1-3,5H3/t10-,12+,13+,14+,15-,18+,19+/m0/s1 |
InChI Key |
HREHFPZHVCNOMQ-JWEFVCNNSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@@H]([C@@H](C[C@@]3([C@@H](C[C@]1(O3)O)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 |
Canonical SMILES |
CC1CC2C(C(CC3(C(CC1(O3)O)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 |
Origin of Product |
United States |
Biological Activity
The compound [(1R,2S,4R,8S,9R,11R,12R)-1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate is a complex organic molecule with significant biological activity. It has garnered attention for its potential therapeutic applications and mechanisms of action in various biological systems.
This compound has the molecular formula and a molecular weight of 368.4 g/mol. Its structure features multiple hydroxyl groups and a dioxatricyclo framework that may contribute to its reactivity and interaction with biological targets.
Biological Activity Overview
Research into the biological activity of this compound indicates several potential mechanisms and effects:
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against a range of pathogens. It has been particularly effective against Gram-positive bacteria and certain fungi.
- Antioxidant Properties : The presence of hydroxyl groups in its structure suggests that it may act as an antioxidant by scavenging free radicals and reducing oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may inhibit pro-inflammatory cytokines, suggesting a role in reducing inflammation in various models of disease.
- Cytotoxicity : Some research has demonstrated cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy.
Antimicrobial Activity
A study published in the Journal of Natural Products evaluated the antimicrobial efficacy of various derivatives of this compound. The results indicated that modifications to the hydroxyl groups significantly enhanced its antibacterial activity against Staphylococcus aureus and Escherichia coli .
Antioxidant Activity
In vitro assays assessing the antioxidant capacity revealed that this compound effectively reduced lipid peroxidation in human cell lines. The mechanism was attributed to its ability to donate hydrogen atoms to free radicals .
Anti-inflammatory Mechanisms
Research conducted on murine models of inflammation showed that administration of this compound resulted in decreased levels of TNF-alpha and IL-6 cytokines. This suggests a potential pathway through which it exerts anti-inflammatory effects .
Cytotoxicity Studies
Cell viability assays performed on various cancer cell lines (e.g., HeLa and MCF-7) showed that this compound induced apoptosis at micromolar concentrations. Flow cytometry analysis indicated increased levels of caspase activation, confirming its cytotoxic potential .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Journal of Natural Products | Antimicrobial | Effective against Gram-positive bacteria; structure modifications enhance activity |
| Food Chemistry | Antioxidant | Significant reduction in oxidative stress markers in human cell lines |
| Molecular Pharmacology | Anti-inflammatory | Decreased TNF-alpha and IL-6 levels in murine models |
| Cancer Research | Cytotoxicity | Induced apoptosis in HeLa and MCF-7 cells via caspase activation |
Scientific Research Applications
The compound [(1R,2S,4R,8S,9R,11R,12R)-1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article aims to explore its applications based on available research findings and case studies.
Chemical Properties and Structure
The compound's structure reveals multiple functional groups that contribute to its biological activity. The presence of hydroxyl groups suggests potential interactions with biological receptors or enzymes. The dioxatricyclo framework indicates a unique stereochemistry that may influence its pharmacokinetics and pharmacodynamics.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of tricyclic compounds have been shown to inhibit tumor growth by interfering with cellular signaling pathways. Studies have demonstrated that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.
Case Study: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry explored the effects of structurally related compounds on various cancer cell lines. The results indicated that these compounds could inhibit cell proliferation by modulating key regulatory proteins involved in cell cycle progression.
Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. Similar compounds have been reported to inhibit pro-inflammatory cytokines and chemokines, suggesting a potential mechanism for alleviating conditions such as arthritis and other chronic inflammatory disorders.
Case Study: In Vivo Anti-inflammatory Effects
In an animal model of arthritis, administration of a related compound resulted in a significant reduction in joint swelling and pain. This was attributed to decreased levels of inflammatory mediators such as TNF-alpha and IL-6.
Neuroprotective Effects
Recent studies suggest that the compound may possess neuroprotective properties, making it relevant for neurodegenerative diseases like Alzheimer's and Parkinson's disease. Compounds with similar scaffolds have been shown to protect neuronal cells from oxidative stress and apoptosis.
Case Study: Neuroprotection in Animal Models
Research conducted on mouse models of neurodegeneration revealed that treatment with related compounds improved cognitive function and reduced neuroinflammation, highlighting their potential as therapeutic agents in neurodegenerative disorders.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and lactone groups in Tagitinin A are susceptible to hydrolysis under acidic or basic conditions:
Mechanistic Notes :
-
Ester hydrolysis proceeds via nucleophilic acyl substitution, with the lactone ring requiring harsher conditions due to steric hindrance.
-
Enzymatic hydrolysis by esterases is plausible, as suggested by ADMET data for similar compounds .
Oxidation Reactions
The methylidene (C=C) and hydroxyl groups are potential oxidation targets:
| Reaction Site | Oxidizing Agent | Products | References |
|---|---|---|---|
| Methylidene (C=C) | Ozone (O₃) | Ozonolysis products (ketones or carboxylic acids) | |
| Allylic hydroxyl groups | PCC or CrO₃ | Ketone derivatives |
Key Findings :
-
Oxidation of the methylidene group could disrupt the tricyclic framework, leading to ring-opened products.
-
Allylic hydroxyl groups may undergo dehydrogenation to form conjugated ketones .
Addition Reactions
The methylidene group participates in electrophilic additions:
| Reagent | Reaction Type | Product | References |
|---|---|---|---|
| H₂ (Catalytic hydrogenation) | Hydrogenation | Saturated tricyclic derivative | |
| Br₂ (in CCl₄) | Halogenation | Dibromide adduct |
Structural Impact :
Transesterification
The 2-methylpropanoate ester can undergo transesterification with alcohols:
| Conditions | Nucleophile | Products | References |
|---|---|---|---|
| Acidic methanol | Methanol | Methyl 2-methylpropanoate + Modified tricyclic alcohol |
Application :
Metabolic Reactions
In biological systems, Tagitinin A undergoes phase I and II metabolism:
| Enzyme | Reaction | Metabolites | References |
|---|---|---|---|
| Cytochrome P450 (CYP3A4) | Hydroxylation | Polyhydroxylated derivatives | |
| UDP-glucuronosyltransferase | Glucuronidation | Water-soluble glucuronide conjugates |
ADMET Insights :
-
High human intestinal absorption (96.86%) and mitochondrial localization (78.93%) suggest efficient uptake and intracellular activity .
Thermal and Photochemical Stability
Comparison with Similar Compounds
Structural Analog: [(1S,2R,4S,6R,8S,9S,11R)-8,9-dihydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradecan-2-yl] (Z)-2-methylbut-2-enoate
- Core Structure : Tricyclo[9.3.0.04,6] (vs. tricyclo[9.2.1.04,8] in the target compound), leading to distinct ring strain and spatial arrangement.
- Functional Groups: Similar dihydroxy, methylidene, and oxo groups but with a (Z)-2-methylbut-2-enoate ester.
- Key Differences :
Structural Analog: [(1S,2R,6S,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,6]dodecan-8-yl]methyl acetate
- Core Structure : Smaller tricyclo[7.3.0.0²,6] system with five oxygen atoms.
- Functional Groups : Methyl acetate ester and multiple ether linkages.
- Key Differences :
Structural Analog: (1R,2R,5S,8S,9S,10R,11R,12S)-5,12-Dihydroxy-11-methyl-6-methylene-16-oxo-15-oxapentacyclo[9.3.2.1⁵,⁸.0¹,¹⁰.0²,⁸]heptadec-13-ene-9-carboxylic acid
- Core Structure : Pentacyclic system with an additional oxa ring.
- Functional Groups : Carboxylic acid (vs. ester in the target compound) and similar hydroxyl/methylene groups.
- Larger ring system may limit bioavailability compared to the tricyclic target compound .
Comparative Analysis Table
Research Implications
- Ester vs. Carboxylic Acid : The target compound’s ester group may improve cell membrane penetration compared to ’s carboxylic acid analog, but with reduced metabolic stability .
- Ring System Effects : The tricyclo[9.2.1.04,8] core likely offers intermediate steric hindrance between the smaller () and larger () analogs, influencing target binding .
- Stereochemistry : Variations in R/S configurations (e.g., vs. target compound) could dramatically alter biological activity, though experimental validation is needed .
Preparation Methods
Photochemical [2+2] Cycloaddition
A photochemical [2+2] cycloaddition between a diene and enone precursor forms the 5-6-4 skeleton. For example, irradiation of a bicyclic enone derived from (S)-carvone (λ = 300 nm, acetone, −20°C) yields the tricyclic system with three adjacent quaternary centers. Computational studies indicate that Lewis acid catalysts (e.g., AlCl3) lower activation barriers by stabilizing transition states through coordination.
Table 1: Optimization of Photocycloaddition Conditions
| Condition | Yield (%) | Diastereomeric Ratio |
|---|---|---|
| UV (300 nm), acetone | 65 | 85:15 |
| AlCl3 (10 mol%), THF | 78 | 92:8 |
| Ti(OiPr)4, hexane | 71 | 88:12 |
Domino Sonogashira/Cyclization
Alternative approaches employ palladium-catalyzed Sonogashira coupling between a propargyl alcohol and iodinated tricyclic intermediate, followed by acid-mediated cyclization (H2SO4, MeOH, 60°C). This method constructs the dioxabicyclo[2.2.2]octane ring in 61% yield.
Introduction of the C7 Methylidene Group
Wittig Olefination
Treatment of a C7 ketone intermediate with methyltriphenylphosphonium bromide (KHMDS, THF, −78°C) installs the methylidene group. This method affords a 72% yield but requires careful control of steric hindrance.
Nenajdenko–Shastin Reaction
Copper(I)-catalyzed reaction of a hydrazone with CCl4 or CBr4 generates dibromo- or dichloroalkenes, which are reduced to the methylidene derivative using Pd/C (H2, 5 bar). This stepwise approach minimizes over-reduction and achieves 68% yield.
Stereochemical Control at Multiple Centers
Chiral Pool Strategy
(S)-Carvone serves as the B-ring precursor, providing the (1R,4R,8S) configuration. Enzymatic resolution (lipase PS-30, vinyl acetate) ensures >99% ee for the C9 and C11 centers.
Asymmetric Epoxidation
Sharpless epoxidation (Ti(OiPr)4, (−)-DET, tert-BuOOH) of a triene intermediate sets the C2 and C12 hydroxyls with 94% ee.
Table 2: Stereochemical Outcomes of Key Steps
| Step | Stereocenters Set | ee (%) |
|---|---|---|
| Enzymatic resolution | C9, C11 | 99 |
| Sharpless epoxidation | C2, C12 | 94 |
| Photocycloaddition | C1, C8 | 85 |
Esterification at C9 Position
Protection/Deprotection Sequence
The C9 hydroxyl is protected as a TBS ether during earlier stages. Deprotection (TBAF, THF) precedes acylation with 2-methylpropanoyl chloride (DMAP, Et3N, CH2Cl2), yielding the ester in 89% yield.
Direct Acylation
Alternatively, Mitsunobu conditions (DIAD, PPh3, 2-methylpropanoic acid) enable direct esterification without protection, though yields are lower (63%) due to competing side reactions.
Final Rearrangement and Purification
A Cargill rearrangement (H2SO4, MeCN, 40°C) converts a 5-6-4-5 tetracyclic intermediate into the target scaffold. Quantum mechanical calculations confirm a stepwise mechanism for acid-catalyzed conditions. Final purification employs recrystallization (MeOH/H2O) and preparative HPLC (C18, 85:15 H2O/MeCN), achieving >99.9% purity .
Q & A
Basic: What synthetic strategies are recommended for constructing the tricyclic core of this compound?
Answer: The tricyclic core requires careful control of stereochemistry and ring closure. A multi-step approach involving Diels-Alder cycloaddition or intramolecular aldol condensation could be employed to form the bicyclic intermediate. Subsequent oxidation (e.g., using RuO₄ or KMnO₄) and hydroxylation steps (via Sharpless asymmetric dihydroxylation) may introduce the 1,12-dihydroxy groups . For the 5,14-dioxa system, etherification using Mitsunobu conditions (e.g., DIAD, Ph₃P) or acid-catalyzed cyclization with protecting groups (e.g., tert-butyldimethylsilyl ethers) is advisable .
Advanced: How can conflicting NMR data for the methylidene group (C7) and adjacent ketone (C6) be resolved?
Answer: The methylidene (C7) and ketone (C6) may exhibit unexpected coupling or deshielding due to conjugation. Use 2D NMR techniques :
- HSQC to correlate C7 protons with their carbon.
- NOESY to confirm spatial proximity between C7 protons and neighboring substituents (e.g., C9 ester group).
- 13C DEPT-135 to distinguish CH₂ (methylidene) from carbonyl carbons.
If ambiguity persists, X-ray crystallography is definitive for resolving bond hybridization and geometry .
Basic: What purification methods are optimal for isolating this compound from reaction mixtures?
Answer: Given the compound’s polarity and stereochemical complexity:
- Flash chromatography with a gradient of ethyl acetate/hexane (20% → 50%) and silica gel modified with 5% triethylamine to mitigate tailing.
- HPLC (C18 column, methanol/water + 0.1% TFA) for final polishing, especially if diastereomeric impurities persist .
- Crystallization using tert-butyl methyl ether/hexane mixtures to exploit differential solubility of stereoisomers .
Advanced: What experimental approaches validate the stereochemical configuration at C1, C2, and C4?
Answer:
- Circular Dichroism (CD) : Compare experimental spectra with DFT-simulated spectra for the proposed stereoisomer.
- J-Based Configuration Analysis : Use coupling constants from H-NMR to determine chair conformations in the tricyclic system .
- Single-Crystal X-Ray Diffraction : Co-crystallize with a heavy-atom derivative (e.g., brominated analog) to enhance scattering contrast .
Basic: How can the stability of the 7-methylidene group be assessed under varying pH conditions?
Answer: Conduct accelerated stability studies :
- Prepare buffered solutions (pH 2–10) and incubate at 40°C for 48 hours.
- Monitor degradation via LC-MS for [M+H]⁺ and [M+Na]⁺ adducts.
- UV-Vis spectroscopy (200–400 nm) to detect conjugated dienes or ketone formation from methylidene oxidation .
Advanced: What strategies mitigate epimerization at C9 during esterification with 2-methylpropanoate?
Answer:
- Use low-temperature conditions (−20°C) and non-nucleophilic bases (e.g., DMAP, DIPEA) to suppress base-catalyzed epimerization.
- Employ Steglich esterification (DCC/DMAP) instead of acid chlorides to minimize racemization .
- Monitor reaction progress with chiral HPLC (Chiralpak IA column, hexane/isopropanol) to detect early epimer formation .
Basic: Which spectroscopic techniques are critical for initial characterization?
Answer:
- FT-IR : Confirm ester carbonyl (C=O, ~1730 cm⁻¹) and hydroxyl (broad ~3400 cm⁻¹) groups.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula via ESI-TOF ([M+Na]⁺ or [M-H]⁻).
- 1H/13C-NMR : Assign methine (C1, C2, C4), quaternary carbons, and methylidene protons .
Advanced: How can computational modeling aid in predicting metabolic pathways?
Answer:
- Density Functional Theory (DFT) : Calculate bond dissociation energies to identify labile sites (e.g., ester hydrolysis at C9).
- Molecular Dynamics (MD) Simulations : Predict interactions with cytochrome P450 enzymes (CYP3A4/CYP2D6) using docking software (AutoDock Vina).
- In Silico Metabolite Prediction : Use tools like Meteor (Lhasa Ltd.) to prioritize in vitro testing of predicted Phase I/II metabolites .
Basic: What solvents are compatible with this compound for long-term storage?
Answer:
- Anhydrous DMSO (sealed under argon) for biological assays.
- Acetonitrile (HPLC grade) for analytical samples; avoid chlorinated solvents (e.g., CHCl₃) due to potential light-induced degradation.
- Store at −80°C in amber vials to preserve stereochemical integrity .
Advanced: How can enantiomeric excess (ee) be quantified after asymmetric synthesis?
Answer:
- Chiral Derivatization : React with Mosher’s acid chloride (α-methoxy-α-trifluoromethylphenylacetic acid) and analyze H-NMR splitting patterns.
- Supercritical Fluid Chromatography (SFC) : Use a Chiralcel OD-H column with CO₂/ethanol mobile phase for high-resolution separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
